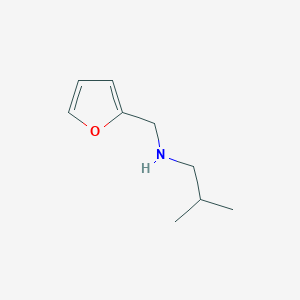

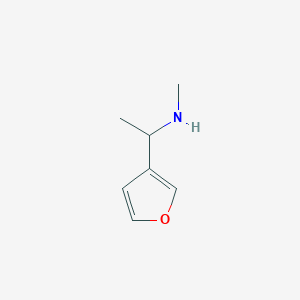

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethyl)-2-methylpropan-1-amine” is a chemical compound that belongs to the class of furanic oxygenates . These are well-known platform molecules derived from lignocellulosic biomass .

Synthesis Analysis

The synthesis of compounds similar to “N-(furan-2-ylmethyl)-2-methylpropan-1-amine” has been reported in the literature. For instance, N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out under mild synthetic conditions supported by microwave radiation .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes and Coordination Chemistry

N-(furan-2-ylmethyl)-2-methylpropan-1-amine: serves as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural properties using spectroscopic methods and Density Functional Theory (DFT) calculations. The ligand’s ability to chelate metal ions through its furanyl oxygen and azomethine nitrogen atoms makes it valuable for synthesizing metal complexes with potential biological activities .

Catalysis and Chemical Synthesis

This compound is utilized in catalytic processes to synthesize valuable amines from biomass-based furan compounds. It acts as an intermediate in reductive amination or hydrogen-borrowing amination mechanisms. The development of efficient and stable heterogeneous catalysts using this compound is a significant area of research, contributing to sustainable chemistry practices .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as (2-FURYLMETHYL)ISOBUTYLAMINE, is a compound that has been linked to the monoaminergic system . This system includes neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in cognition, mood, and behavior.

Mode of Action

The compound is believed to act as a Monoamine Oxidase Inhibitor (MAOI) . MAOIs work by inhibiting the activity of monoamine oxidase, an enzyme that breaks down monoamines. By inhibiting this enzyme, MAOIs increase the levels of monoamines in the brain, enhancing monoaminergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic pathway . By inhibiting monoamine oxidase, the compound increases the levels of monoamines in the brain. This can lead to enhanced neurotransmission and potentially neuroprotective effects .

Pharmacokinetics

The compound has been found to have moderate to good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized efficiently, and is excreted appropriately, all of which contribute to its bioavailability .

Result of Action

The primary result of the compound’s action is the enhancement of monoaminergic transmission . This can lead to potential cognitive enhancement and neuroprotective properties, making it a potential therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the monoaminergic system. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSHFBNCIZSCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406017 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58924-66-6 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)